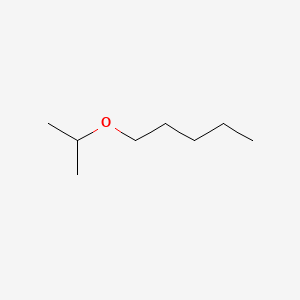
Isopropyl pentyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl pentyl ether is an organic compound belonging to the ether family. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. In the case of this compound, the oxygen atom is bonded to an isopropyl group and a pentyl group. This compound is known for its relatively low boiling point and its use as a solvent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Isopropyl pentyl ether can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). For this compound, the reaction would involve isopropyl alcohol and pentyl bromide in the presence of NaH .
Industrial Production Methods: Industrial production of ethers like this compound often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is generally limited to primary alcohols due to the risk of dehydration to alkenes with secondary and tertiary alcohols .
Analyse Des Réactions Chimiques
Types of Reactions: Isopropyl pentyl ether undergoes several types of chemical reactions, including:
Acidic Cleavage: Ethers can be cleaved by strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI).
Common Reagents and Conditions:
Acidic Cleavage: HBr or HI in aqueous solution.
Oxidation: Exposure to atmospheric oxygen over time.
Major Products Formed:
Acidic Cleavage: Isopropyl alcohol and pentyl bromide (or iodide).
Oxidation: Peroxide compounds.
Applications De Recherche Scientifique
Isopropyl pentyl ether is used in various scientific research applications, including:
Biology and Medicine:
Mécanisme D'action
The primary mechanism of action for isopropyl pentyl ether involves its role as a solvent. It facilitates chemical reactions by dissolving reactants and providing a medium for the reaction to occur. The molecular targets and pathways involved are primarily related to its physical properties, such as its ability to solubilize various compounds and its relatively low boiling point, which allows for easy removal from reaction mixtures .
Comparaison Avec Des Composés Similaires
Diethyl Ether: Another common ether with similar solvent properties but a different alkyl group structure.
Methyl Propyl Ether: Similar in structure but with a methyl group instead of an isopropyl group.
Ethyl Isopropyl Ether: Similar in structure but with an ethyl group instead of a pentyl group.
Uniqueness: Isopropyl pentyl ether is unique due to its specific combination of alkyl groups, which provides distinct physical and chemical properties compared to other ethers. Its relatively low boiling point and ability to dissolve a wide range of compounds make it particularly useful as a solvent in various applications .
Propriétés
Numéro CAS |
5756-37-6 |
|---|---|
Formule moléculaire |
C8H18O |
Poids moléculaire |
130.23 g/mol |
Nom IUPAC |
1-propan-2-yloxypentane |
InChI |
InChI=1S/C8H18O/c1-4-5-6-7-9-8(2)3/h8H,4-7H2,1-3H3 |
Clé InChI |
FDUGUUVTGOZJQR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



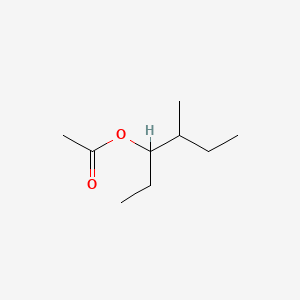

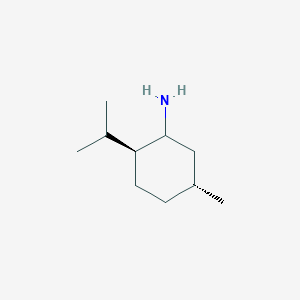
![1-(7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-7-yl)methanamine](/img/structure/B13807901.png)
![2-Anthracenecarboxylic acid, 1-amino-9,10-dihydro-4-[(4-methylphenyl)amino]-9,10-dioxo-, methyl ester](/img/structure/B13807908.png)
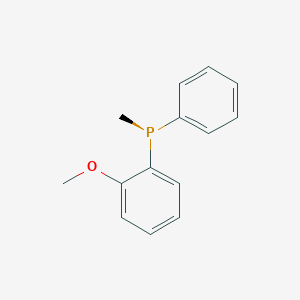
![1-[(4S)-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone](/img/structure/B13807917.png)

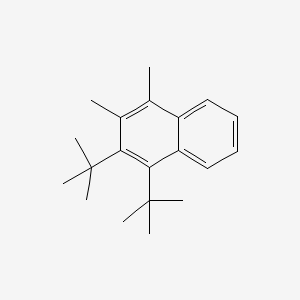
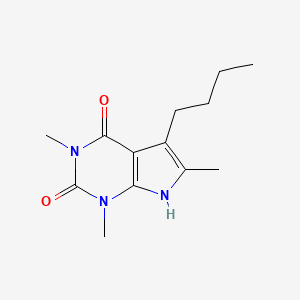
![(2-Fluorophenyl)-[4-(4-phenylthiazol-2-yl)-piperazin-1-yl]methanone](/img/structure/B13807931.png)
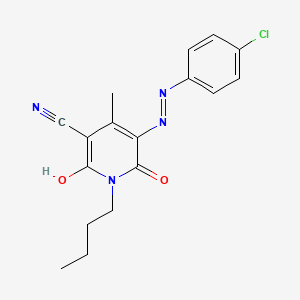
![(6Ar,10ar)-3-(1,1-dimethylheptyl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-ol](/img/structure/B13807959.png)
